molecular formula C9H17NO3 B1296727 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- CAS No. 106157-94-2

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-

Cat. No. B1296727
Key on ui cas rn: 106157-94-2
M. Wt: 187.24 g/mol
InChI Key: OVRSIQWVIJSERH-UHFFFAOYSA-N
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Patent
US08952001B2

Procedure details

1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one (1a) (34.29 g) was dissolved in ethanol (750 mL). Potassium carbonate (65.3 g) and guanidine hydrochloride (20.77 g) were added and the resulting suspension heated to reflux overnight. The reaction mixture was concentrated in vacuo, the residue was stirred with water overnight, filtered and dried in a vacuum oven at 40° C. overnight to afford the title compound (21.01 g) as a white solid. The filtrate was extracted with dichloromethane (3×700 mL) and the combined organic layers were dried over sodium sulfate and concentrated in vacuo to afford a further crop (10.6 g) of the title compound.
Quantity
34.29 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
65.3 g
Type
reactant
Reaction Step Two
Quantity
20.77 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5](=O)[C:6]([O:10][CH3:11])([O:8][CH3:9])[CH3:7].C(=O)([O-])[O-].[K+].[K+].Cl.[NH2:21][C:22]([NH2:24])=[NH:23]>C(O)C>[CH3:9][O:8][C:6]([C:5]1[CH:4]=[CH:3][N:21]=[C:22]([NH2:24])[N:23]=1)([O:10][CH3:11])[CH3:7] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
34.29 g
Type
reactant
Smiles
CN(C=CC(C(C)(OC)OC)=O)C
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
65.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20.77 g
Type
reactant
Smiles
Cl.NC(=N)N

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred with water overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C)(OC)C1=NC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 21.01 g
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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